4-(Azepan-1-yl)butan-1-amine

Description

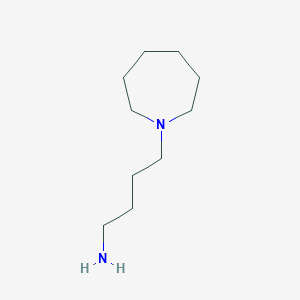

4-(Azepan-1-yl)butan-1-amine (CAS: 1565-55-5) is a secondary amine featuring a seven-membered azepane ring attached to a butan-1-amine backbone. Its molecular formula is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-(azepan-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTXUJFORHDORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427962 | |

| Record name | 4-(azepan-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-55-5 | |

| Record name | 4-(azepan-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)butan-1-amine typically involves the reaction of azepane with butylamine under controlled conditions. One common method is the reductive amination of 4-aminobutanal with azepane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

- **Ox

Biological Activity

4-(Azepan-1-yl)butan-1-amine, also known by its CAS number 1565-55-5, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle. This structural feature is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The azepane moiety allows the compound to mimic natural ligands, facilitating binding to active sites on proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Study 1: CNS Activity

A study investigated the effects of this compound on neurotransmitter systems in animal models. The results indicated that the compound may enhance serotonergic and dopaminergic signaling, suggesting potential applications in treating mood disorders. The study reported improvements in behavioral assays indicative of antidepressant-like effects.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. These studies aim to enhance its bioavailability and selectivity for specific targets while minimizing side effects. For instance, derivatives of this compound have shown improved potency in enzyme inhibition assays compared to the parent compound.

Scientific Research Applications

Chemical Properties and Structure

4-(Azepan-1-yl)butan-1-amine is characterized by its azepane ring, which contributes to its pharmacological properties. The structure can be represented as follows:

Neuropharmacology

Research indicates that compounds similar to this compound exhibit activity on nicotinic acetylcholine receptors (nAChRs). A study highlighted the potential of azepane derivatives in modulating nAChR desensitization, which is crucial for developing treatments for neurodegenerative diseases and cognitive disorders .

Case Study:

In a ligand-based screening study, azepane derivatives were synthesized and tested for their binding affinity to nAChRs. Results demonstrated that these compounds could enhance receptor activity, suggesting their use as therapeutic agents in conditions like Alzheimer's disease .

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| This compound | 50 nM | Agonist |

| Other derivatives | Varies | Varies |

Antidepressant Potential

Another area of interest is the antidepressant effects of azepane derivatives. Research has shown that these compounds may influence serotonin and norepinephrine levels in the brain, making them candidates for further investigation as antidepressants .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as reductive amination and alkylation.

Synthesis Example:

Using this compound in reductive amination reactions has shown promising yields when coupled with aldehydes or ketones to form amines .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Reductive Amination | 85 | NaBH(OAc)₃, CH₂Cl₂ |

| Alkylation | 75 | Base-catalyzed |

Ligand Development

The compound has been explored as a potential ligand for various receptors beyond nAChRs, including opioid receptors. Its structure allows for modifications that can enhance selectivity and potency .

Example Study:

In a pharmacological study, modified azepane derivatives were tested against kappa opioid receptors, revealing promising analgesic properties with minimal side effects compared to traditional opioids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compounds listed below share the butan-1-amine backbone but differ in substituents, heterocyclic moieties, or ring systems. These variations influence their physicochemical properties, synthetic accessibility, and biological activity.

Physicochemical Properties

- Lipophilicity : Azepane and piperidine derivatives exhibit moderate lipophilicity due to their aliphatic rings. In contrast, bromothiazole-containing compounds (e.g., 4-(5-Bromothiazol-2-yl)butan-1-amine) are more polar due to heteroaromatic electronegativity .

- Thermal Stability : Sulfur-containing analogs () show varied stability; sulfonyl derivatives (e.g., 4-((Furan-2-ylmethyl)sulfonyl)butan-1-amine) are solids at room temperature, while thio/sulfinyl analogs are oils .

Q & A

Q. Basic

| Property | Value/Range | Relevance |

|---|---|---|

| LogP | ~0.6–1.2 (estimated) | Determines lipid solubility for membrane studies. |

| Boiling Point | ~250–270°C (analog data) | Guides distillation purification. |

| pKa | ~10.5 (amine group) | Affects protonation state in biological assays. |

Data from analogous compounds suggest moderate water solubility, requiring buffered solutions (pH <7) for biological experiments .

How does the steric hindrance of the azepane ring affect the reactivity of this compound?

Advanced

The seven-membered azepane ring introduces steric hindrance , slowing nucleophilic reactions at the amine group. This is evident in slower acylation rates compared to smaller-ring analogs (e.g., piperidine derivatives). To enhance reactivity:

- Use bulky activating agents (e.g., HATU) in peptide couplings.

- Elevate reaction temperatures (60–80°C) to overcome kinetic barriers.

- Monitor progress via in-situ FTIR to track carbonyl group formation .

What safety protocols are critical when working with this compound?

Q. Basic

- Toxicity : Classified as a Category 3 respiratory irritant. Use N95 masks in powder handling.

- Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite.

- Waste Disposal : Incinerate in a licensed facility to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.